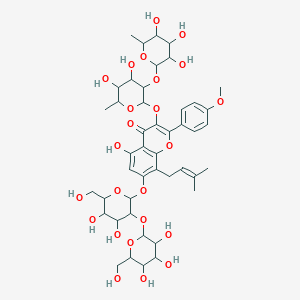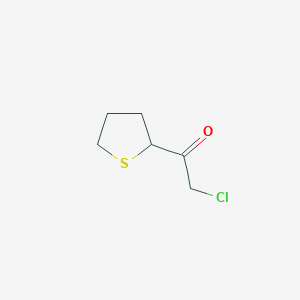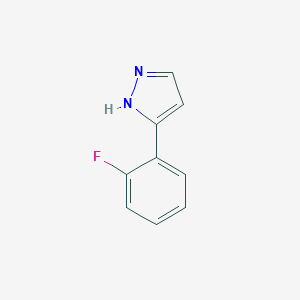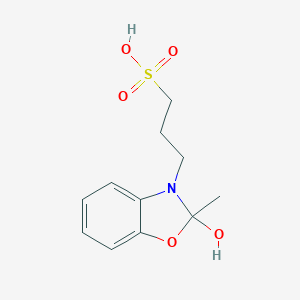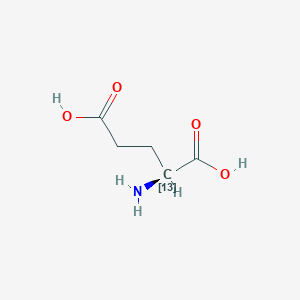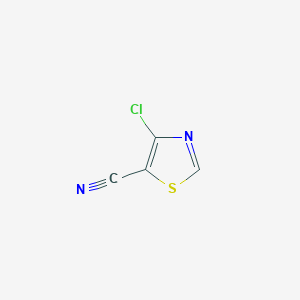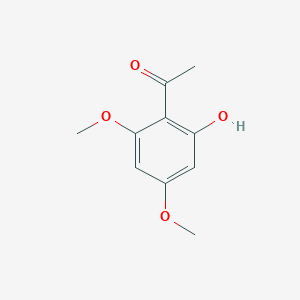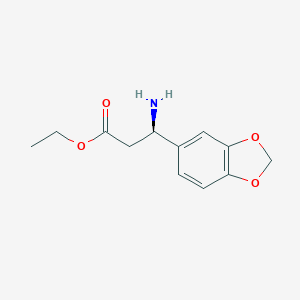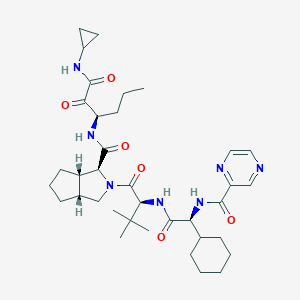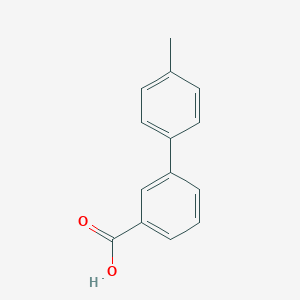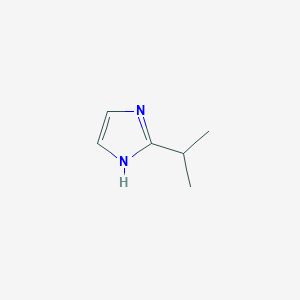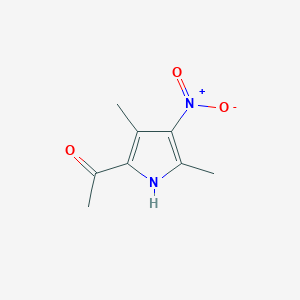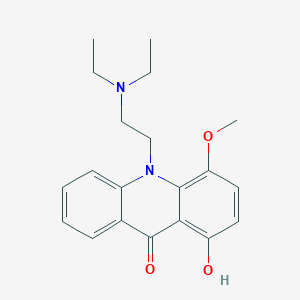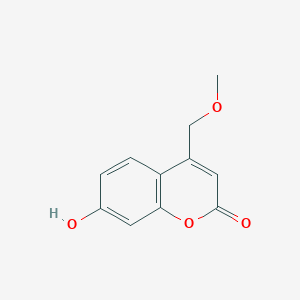
7-羟基-4-甲氧基甲基香豆素
描述
7-Hydroxy-4-methoxymethylcoumarin is a derivative of coumarin, a class of organic compounds known for their diverse biological activities and applications in various fields Coumarins are characterized by their benzopyrone structure, which consists of a benzene ring fused to a pyrone ring
科学研究应用
7-Hydroxy-4-methoxymethylcoumarin has a wide range of applications in scientific research, including:
作用机制
Target of Action
7-Hydroxy-4-methoxymethylcoumarin is a derivative of coumarin, a class of phenolic compounds Many coumarin derivatives are known to have a broad spectrum of physiological effects, including anticoagulant, anti-inflammatory, antibacterial, anticancer, and anti-hiv activities .
Mode of Action
Coumarin derivatives are known for their unique stability and excellent charge and electron transport properties . These properties may facilitate their interaction with biological targets.
Biochemical Pathways
Coumarin derivatives are known to exhibit strong fluorescence due to their α,β-unsaturated lipid structure . This property has led to their use in fluorescent probes, potentially affecting pathways related to cellular signaling .
Pharmacokinetics
Coumarin derivatives are known to be widely found in various natural plants and microbial metabolites , suggesting they may have favorable bioavailability.
Result of Action
Coumarin derivatives are known to have a broad range of biological activities, including antioxidant properties . For example, 7-Hydroxy-4-methylcoumarin is commonly used as a choleretic drug, relaxing the sphincter of the bile duct and relieving sphincter pain .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 7-Hydroxy-4-methoxymethylcoumarin. For instance, coumarin derivatives can be incorporated into polymeric matrices to detect specific environmental factors, such as metal ions, solvent polarity, or the presence of specific analytes . The interaction between the polymer-based host and the target species can induce changes in the fluorescence properties of the coumarin probe, providing a way to sense and monitor environmental changes .
生化分析
Cellular Effects
Coumarins have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that coumarins can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-4-methoxymethylcoumarin typically involves the Pechmann condensation reaction. This reaction is a well-known method for synthesizing coumarin derivatives and involves the condensation of phenols with β-ketoesters in the presence of acid catalysts. For 7-Hydroxy-4-methoxymethylcoumarin, the reaction can be carried out using resorcinol and ethyl acetoacetate as starting materials, with p-toluene sulfonic acid (PTSA) as the catalyst .
Industrial Production Methods
Industrial production of 7-Hydroxy-4-methoxymethylcoumarin follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired quality of the compound .
化学反应分析
Types of Reactions
7-Hydroxy-4-methoxymethylcoumarin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the coumarin ring can be reduced to form dihydrocoumarins.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydrocoumarins.
Substitution: Formation of various substituted coumarin derivatives.
相似化合物的比较
Similar Compounds
- 7-Hydroxy-4-methylcoumarin
- 7-Hydroxy-4-propylcoumarin
- 7-Hydroxy-4-isopropylcoumarin
- 7-Hydroxy-4-phenylcoumarin
Uniqueness
7-Hydroxy-4-methoxymethylcoumarin is unique due to the presence of the methoxymethyl group, which imparts distinct chemical and biological properties compared to other 7-hydroxy-4-substituted coumarins. This functional group enhances its solubility, stability, and potential for various applications in research and industry .
属性
IUPAC Name |
7-hydroxy-4-(methoxymethyl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-14-6-7-4-11(13)15-10-5-8(12)2-3-9(7)10/h2-5,12H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVOZGKAZHXKMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=O)OC2=C1C=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90419829 | |
| Record name | 7-Hydroxy-4-methoxymethylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90419829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157101-77-4 | |
| Record name | 7-Hydroxy-4-methoxymethylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90419829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


